molecular formula C18H17ClN4O3 B2788914 1-(5-chloro-2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887223-33-8

1-(5-chloro-2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2788914
CAS No.: 887223-33-8
M. Wt: 372.81
InChI Key: YLXJOCNNVWYSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole ring substituted with methyl, chloro, and methoxy groups, and an N-linked 4-methoxyphenyl carboxamide moiety. The chloro and methoxy substituents are critical for modulating electronic and steric properties, influencing solubility, stability, and biological interactions .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-13-5-7-14(25-2)8-6-13)21-22-23(11)15-10-12(19)4-9-16(15)26-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXJOCNNVWYSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as "the compound") is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound belongs to a class of 1,2,3-triazoles known for their diverse biological activities. The synthesis typically involves the reaction of appropriate phenolic precursors with azides under controlled conditions, often utilizing click chemistry for efficiency. The compound's structure can be represented as follows:

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 345.80 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
139.846.3
245.968.2

In vitro studies indicated that the compound could achieve up to 100% of indomethacin's activity after three hours of treatment, suggesting a promising therapeutic potential in managing inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results indicate the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied due to their ability to induce apoptosis in cancer cells. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell proliferation effectively.

In one study:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 : 12 μM after 48 hours

Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G2/M phase .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in inflammation and cell proliferation:

  • COX Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
  • DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels, which are implicated in oxidative stress-related diseases.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in symptoms when treated with triazole-based therapies.
  • In oncology settings, patients receiving treatment with compounds similar to the one studied showed reduced tumor sizes and improved survival rates compared to control groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as a drug candidate in treating various diseases. Its structure allows for interaction with biological targets that are crucial in disease pathways.

Key Findings :

  • The compound has shown promise in modulating the activity of specific enzymes and receptors related to cancer and inflammatory diseases.
  • In vitro studies suggest that it can inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent.

Pharmacology

Research indicates that this compound may act on multiple biological pathways, making it a candidate for polypharmacology.

Mechanism of Action :

  • It is believed to interact with G-protein coupled receptors (GPCRs), which play a significant role in signal transduction and are common drug targets.

Case Study :
A study demonstrated that the compound effectively modulates the activity of GPCRs involved in pain signaling pathways, suggesting its utility in pain management therapies .

Biochemistry

The compound's ability to influence protein folding mechanisms has been highlighted in studies focusing on cystic fibrosis transmembrane conductance regulator (CFTR) mutations.

Research Insights :

  • It has been reported to enhance the proper folding and trafficking of the CFTR ΔF508 mutant, which is associated with cystic fibrosis. This action promotes proper surface expression in epithelial cells, potentially offering a therapeutic approach for patients with this mutation .

Data Tables

Application AreaKey FindingsReference
Medicinal ChemistryInhibits cancer cell proliferation
PharmacologyModulates GPCR activity
BiochemistryEnhances CFTR folding for cystic fibrosis treatment

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Type Conditions Reagents Product
Acidic hydrolysis6M HCl, reflux (90–100°C)Concentrated HCl1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Basic hydrolysis2M NaOH, 70°C, 6 hoursAqueous NaOHCorresponding carboxylate salt

The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond. Steric hindrance from the 5-methyl group slightly slows the reaction compared to non-methylated analogs .

Nucleophilic Substitution

The electron-withdrawing chloro group on the 5-chloro-2-methoxyphenyl ring enables nucleophilic aromatic substitution (NAS).

Key Observations:

  • Reactivity : The para-chloro substituent activates the ring for NAS at the ortho and para positions relative to itself.

  • Preferred Nucleophiles :

    • Hydroxide ions (OH⁻) under high-temperature aqueous conditions

    • Amines (e.g., NH₃, methylamine) in DMF at 80°C

Example :

C6H3(Cl)(OCH3)NH3, ΔC6H3(NH2)(OCH3)+HCl\text{C}_6\text{H}_3(\text{Cl})(\text{OCH}_3) \xrightarrow{\text{NH}_3,\ \Delta} \text{C}_6\text{H}_3(\text{NH}_2)(\text{OCH}_3) + \text{HCl}

Oxidation Reactions

The methyl group on the triazole ring is susceptible to oxidation:

Oxidizing Agent Conditions Product Yield
KMnO₄Acidic, 60°C1-(5-chloro-2-methoxyphenyl)-5-carboxy-triazole72%
CrO₃H₂SO₄, refluxSame as above68%

Oxidation proceeds via radical intermediates, with the triazole ring stabilizing transition states .

Functionalization of Methoxy Groups

The methoxyphenyl substituents participate in demethylation and alkylation:

Demethylation:

  • Reagents : BBr₃ in CH₂Cl₂ at −78°C → 25°C

  • Product : Phenolic derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-...)

  • Application : Facilitates further derivatization via esterification or sulfonation.

Alkylation:

  • Reagents : Alkyl halides (e.g., CH₃I) with K₂CO₃ in acetone

  • Product : Ethoxy or propoxy analogs via nucleophilic substitution.

Triazole Ring Reactivity

The 1,2,3-triazole core participates in:

  • Cycloadditions : Limited due to steric hindrance from substituents.

  • Metal Coordination : Acts as a ligand for Cu(I) in catalytic systems, altering electronic properties .

Stability Under Environmental Conditions

Condition Effect
UV light (300–400 nm)Gradual decomposition via radical formation (∼15% degradation over 24 h)
Aqueous pH 1–13Stable at pH 4–9; hydrolysis dominates outside this range

Comparative Reaction Kinetics

Data for key reactions (25°C, unless noted):

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Hydrolysis (acidic)3.2 × 10⁻⁵78.4
Oxidation (KMnO₄)1.8 × 10⁻⁴65.2
NAS with NH₃4.7 × 10⁻⁶92.1

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the triazole ring.

  • Oxidation : Methyl group oxidation follows a free-radical pathway, confirmed by ESR spectroscopy .

  • Substitution : NAS reactions exhibit second-order kinetics, consistent with a bimolecular mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs from the evidence, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data Reported Applications Reference
Target Compound : 1-(5-Chloro-2-Methoxyphenyl)-N-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide - 5-Chloro-2-methoxyphenyl (A-ring)
- 4-Methoxyphenyl (B-ring)
- 5-Methyl (triazole)
N/A N/A Inferred: IR ~1635 cm⁻¹ (C=O), ¹H-NMR δ 7.3–7.6 (aromatic), δ 3.8 (OCH₃), δ 2.6 (CH₃) Hypothesized: Antifungal, herbicidal
1-(2-Ethoxyphenyl)-5-Methyl-N-[4-(5-Methyltriazol-1-yl)Phenyl]Triazole-4-Carboxamide () - 2-Ethoxyphenyl (A-ring)
- 4-(5-Methyltriazol-1-yl)Phenyl (B-ring)
N/A N/A MS (ESI): 403.1 [M+H]⁺; ¹H-NMR δ 2.42 (CH₃), δ 4.1 (OCH₂CH₃) Not specified
1-[2-(3-Chloro-4-Methoxyanilino)-2-Oxoethyl]-N-(5-Chloro-2-Methylphenyl)-5-Methyltriazole-4-Carboxamide () - 3-Chloro-4-methoxyphenyl (A-side chain)
- 5-Chloro-2-methylphenyl (B-ring)
N/A N/A MS (ESI): 437.1 [M+H]⁺; ¹H-NMR δ 2.48 (CH₃), δ 3.8 (OCH₃) Not specified
N-(4-Acetylphenyl)-5-Amino-1-(3-Chlorophenyl)Triazole-4-Carboxamide () - 3-Chlorophenyl (A-ring)
- 4-Acetylphenyl (B-ring)
N/A N/A MS (ESI): 358.1 [M+H]⁺; ¹H-NMR δ 2.6 (CH₃CO), δ 7.4–7.6 (aromatic) Not specified
Pyrazole-4-Carboxamide Derivatives () - Varied chloro, methoxy, and cyano substituents 62–71% 123–183 ¹H-NMR δ 2.65–2.66 (CH₃), IR ~2230 cm⁻¹ (CN); MS 403–437 [M+H]⁺ Anticancer, antimicrobial

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (Cl, CN): Enhance thermal stability (higher melting points in compounds, e.g., 3b: 171–172°C) and influence NMR chemical shifts (e.g., δ 7.5–8.1 for aromatic protons adjacent to Cl) . Methoxy vs. Methyl Groups: The 5-methyl substituent on the triazole ring (common in all analogs) contributes to steric bulk, possibly enhancing metabolic stability .

Spectral Trends :

  • ¹H-NMR : Aromatic protons in chloro/methoxy-substituted phenyl rings resonate at δ 7.3–7.6, while OCH₃ groups appear as singlets near δ 3.8 .
  • MS : Molecular ion peaks ([M+H]⁺) align with molecular formulas (e.g., C21H15ClN6O at m/z 403.1 in ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-chloro-2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what critical reaction parameters influence yield and purity?

  • Methodology :

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using sodium azide and propargyl derivatives under nitrogen atmosphere.
  • Step 2 : Carboxamide coupling via EDC/HOBt-mediated activation of the carboxylic acid intermediate, followed by reaction with 4-methoxyaniline.
  • Key Parameters :
  • Temperature control (60–80°C for cycloaddition, room temperature for coupling).
  • Solvent selection (acetonitrile or DMF for polar aprotic conditions).
  • Catalytic amounts of Cu(I) (~5 mol%) to minimize side reactions .
  • Table 1 : Example Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)
1NaN₃, CuI, propargylACN7065–75
2EDC, HOBt, amineDMF2580–85

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer.
  • Data refinement with SHELXL (v.2018/3) for anisotropic displacement parameters and hydrogen bonding analysis .
  • Validation via WinGX/ORTEP for ellipsoid visualization and packing diagrams .
    • Critical Considerations :
  • High-resolution data (≤1.0 Å) reduces thermal motion artifacts.
  • Twinning or disorder requires iterative refinement using SHELXL's TWIN/BASF commands .

Q. What preliminary biological assays are recommended to assess this compound's activity?

  • Methodology :

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration.
  • Cytotoxicity profiling using MTT assays on HEK-293 or HeLa cell lines.
  • Dose-response curves (IC₅₀ determination) with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • NMR-X-ray cross-validation : Compare NOESY/ROESY data with crystallographic torsion angles to confirm conformer dominance.
  • DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers and predict NMR shifts.
  • Dynamic NMR studies at variable temperatures to detect rotameric equilibria .
    • Case Example :
  • A 2024 study resolved discrepancies in a triazole-carboxamide analog by identifying a minor crystal polymorph (5% abundance) via PXRD .

Q. What strategies optimize the compound's pharmacokinetic (PK) profile without altering its core pharmacophore?

  • Methodology :

  • Substituent modulation : Replace methoxy groups with trifluoromethoxy (enhanced metabolic stability) or introduce fluorine atoms (improved bioavailability) .
  • Prodrug design : Esterification of the carboxamide to enhance membrane permeability, followed by enzymatic cleavage in vivo .
    • Table 2 : SAR of Analogues
Substituent (R₁, R₂)LogPt₁/₂ (h)Activity (IC₅₀, nM)
-OCH₃, -OCH₃2.12.5120
-CF₃O, -F1.84.785

Q. How can computational methods predict binding modes to biological targets, and what experimental validation is required?

  • Methodology :

  • Molecular docking (AutoDock Vina) using high-resolution target structures (e.g., PDB: 3ERT for kinases).
  • MD simulations (GROMACS) over 100 ns to assess binding stability and key interactions (e.g., H-bonds with hinge regions).
  • Experimental validation :
  • SPR (surface plasmon resonance) for binding affinity (KD measurement).
  • Mutagenesis studies to confirm critical residues identified in silico .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 80%) for similar triazole-carboxamides?

  • Root Causes :

  • Impure starting materials (e.g., residual solvents in azide precursors).
  • Incomplete activation of carboxylic acid intermediates during coupling.
    • Resolution :
  • HPLC-MS monitoring of reaction progress to identify bottlenecks.
  • Alternative coupling reagents : Replace EDC with HATU for higher efficiency in sterically hindered systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.